molecular formula C8H16N2 B13198684 3-(Azetidin-1-yl)-3-methylpyrrolidine CAS No. 2092436-22-9

3-(Azetidin-1-yl)-3-methylpyrrolidine

Cat. No.: B13198684
CAS No.: 2092436-22-9
M. Wt: 140.23 g/mol
InChI Key: MQCJPQPHJZXNRB-UHFFFAOYSA-N
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Description

3-(Azetidin-1-yl)-3-methylpyrrolidine is a heterocyclic compound that contains both azetidine and pyrrolidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrrolidine ring is a five-membered nitrogen-containing ring. The combination of these rings in a single molecule can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-yl)-3-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is typically catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Another method involves the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for constructing carbon-carbon bonds. This reaction can be used to couple a brominated pyrazole-azetidine hybrid with boronic acids to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition and Suzuki–Miyaura cross-coupling reactions are both amenable to large-scale synthesis, provided that the reaction conditions are optimized for efficiency and yield. Continuous flow chemistry techniques may also be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-yl)-3-methylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen or carbon atoms.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(Azetidin-1-yl)-3-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-yl)-3-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(Azetidin-1-yl)-3-methylpyrrolidine can be compared with other similar compounds, such as:

    Azetidine: A four-membered nitrogen-containing ring with different substituents.

    Pyrrolidine: A five-membered nitrogen-containing ring with different substituents.

    2-Azetidinone: A β-lactam ring structure with significant biological activity.

The uniqueness of this compound lies in the combination of both azetidine and pyrrolidine rings in a single molecule, which imparts distinct chemical and biological properties not found in the individual rings alone.

Properties

CAS No.

2092436-22-9

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

3-(azetidin-1-yl)-3-methylpyrrolidine

InChI

InChI=1S/C8H16N2/c1-8(3-4-9-7-8)10-5-2-6-10/h9H,2-7H2,1H3

InChI Key

MQCJPQPHJZXNRB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1)N2CCC2

Origin of Product

United States

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